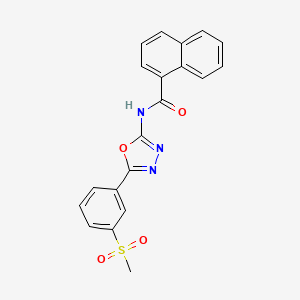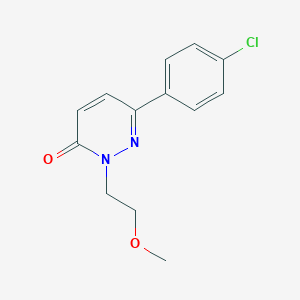
6-(4-chlorophenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorophenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. It has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Derivative Synthesis
The compound's chemical structure and reactivity have been a subject of interest, particularly in the context of synthesizing pyridazine derivatives. For instance, the reactivity of 5-alkynylpyridazin-3(2H)-ones towards hydrochloric acid has been studied, revealing insights into the cleavage of the methoxymethyl group under mild conditions using aluminium chloride (Coelho et al., 2005). Additionally, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives has been explored, highlighting various chemical reactions and conditions suitable for creating these compounds (Soliman & El-Sakka, 2011).
Corrosion Inhibition
The inhibitory effect of pyridazine derivatives, including 6-(4-chlorophenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one, against copper corrosion in nitric acid solutions has been investigated using density functional theory calculations. The research provides valuable insights into the molecular mechanisms of corrosion inhibition and the efficiency of these compounds (Zarrouk et al., 2012).
Structural Analysis and Computational Studies
The compound's structure and properties have been analyzed through various techniques, including density functional theory calculations, X-ray diffraction, and Hirshfeld surface analysis. These studies offer a comprehensive understanding of the molecular and crystalline structure, providing a foundation for further applications in medicinal chemistry and materials science (Sallam et al., 2021).
Synthesis of Novel Derivatives
The compound serves as a precursor for the synthesis of a wide array of novel derivatives with potential biological activities. These synthesized derivatives are often characterized by their unique structural features and have been the subject of various studies to explore their potential applications (Gaby et al., 2003).
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-2-(2-methoxyethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-18-9-8-16-13(17)7-6-12(15-16)10-2-4-11(14)5-3-10/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCAUANFHZXQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

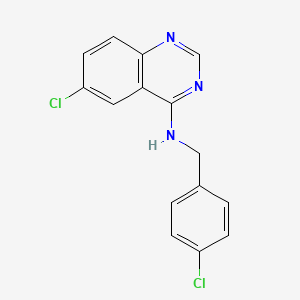

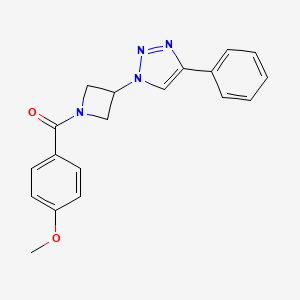

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

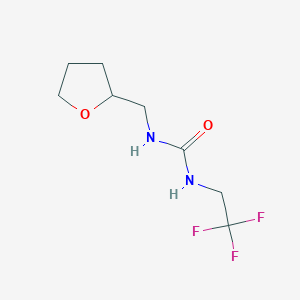

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)

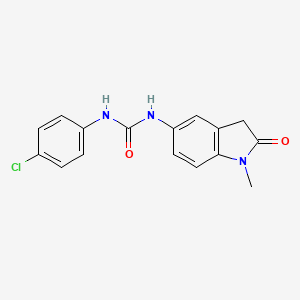
![3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2637673.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2637678.png)
